molecular formula C9H11Cl2N B1398506 5-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride CAS No. 90562-33-7

5-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride

Cat. No. B1398506
CAS RN: 90562-33-7
M. Wt: 204.09 g/mol
InChI Key: YRIWQHKPWUZNDX-UHFFFAOYSA-N
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Description

5-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound with the CAS Number: 90562-33-7. It has a molecular weight of 204.1 and its molecular formula is C9H11Cl2N .


Molecular Structure Analysis

The InChI code for 5-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride is 1S/C9H10ClN.ClH/c10-8-4-1-5-9-7 (8)3-2-6-11-9;/h1,4-5,11H,2-3,6H2;1H .


Physical And Chemical Properties Analysis

5-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride is a solid at room temperature. It has a LogP value of 3.63810, indicating its lipophilicity .

Scientific Research Applications

Biochemical Properties and Therapeutic Applications

  • Chloroquine and Its Derivatives : Chloroquine, a compound structurally related to 5-Chloro-1,2,3,4-tetrahydroquinoline, has been well-known for its antimalarial effects. Research has shown its potential repurposing for various infectious and noninfectious diseases, inspiring the study of its derivatives and compositions for therapeutic applications in areas such as cancer therapy and autoimmune disorders (Njaria et al., 2015).

  • Tetrahydroisoquinolines in Therapeutics : Tetrahydroisoquinoline derivatives, closely related to the structure of 5-Chloro-1,2,3,4-tetrahydroquinoline, have been identified as 'privileged scaffolds' in drug discovery. These compounds have been explored for their therapeutic potential in treating diseases like cancer and central nervous system disorders, demonstrating significant pharmacological activities (Singh & Shah, 2017).

Potential for Drug Repurposing

  • Repurposing Chloroquine and Hydroxychloroquine : Besides their traditional use in treating malaria, chloroquine and hydroxychloroquine have shown promise in repurposing efforts for conditions like autoimmune diseases due to their immunosuppressive activity. Their application extends to the treatment of diseases such as systemic lupus erythematosus and rheumatoid arthritis, highlighting their potential beyond antimalarial activity (Taherian et al., 2013).

Safety and Hazards

This compound is harmful by inhalation, in contact with skin, and if swallowed. It is recommended to wear suitable personal protective equipment, use only in a chemical fume hood, and avoid dust formation .

properties

IUPAC Name

5-chloro-1,2,3,4-tetrahydroquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN.ClH/c10-8-4-1-5-9-7(8)3-2-6-11-9;/h1,4-5,11H,2-3,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRIWQHKPWUZNDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC=C2Cl)NC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60718811
Record name 5-Chloro-1,2,3,4-tetrahydroquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride

CAS RN

90562-33-7
Record name 5-Chloro-1,2,3,4-tetrahydroquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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